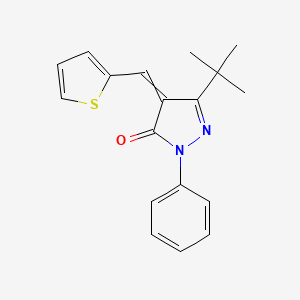

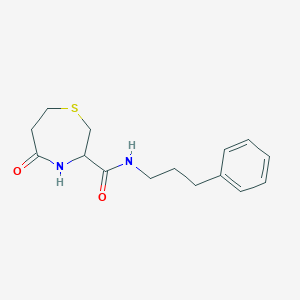

5-叔丁基-2-苯基-4-(噻吩-2-基亚甲基)吡唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest due to their potential pharmacological activities. In the context of angiotensin II receptor antagonists, a series of 5-(biphenyl-4-ylmethyl)pyrazoles were synthesized, demonstrating the importance of substituents on the pyrazole ring for binding affinity and oral activity. Bulky alkyl groups at certain positions were found to enhance potencies . Similarly, novel 5-phenyl-3-(2,2':5',2''-terthien-5-yl)-4,5-dihydro-1H-pyrazolines were synthesized, showing enhanced photoactivated cytotoxicities upon UV-A light irradiation, indicating the role of the thiophene ring in inhibitory activities . Additionally, a new Schiff base involving a pyrazole moiety was synthesized and characterized, with theoretical studies supporting the experimental findings . Another study reported the synthesis of 5-(1-aryl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles, which were structurally characterized and showed promising anti-inflammatory and anti-bacterial properties . Lastly, novel 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazoles were synthesized, with some compounds displaying significant fungicidal activity .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of a pyrazine derivative were investigated using spectroscopic methods and theoretical calculations, revealing insights into the charge transfer within the molecule and the stability arising from hyper-conjugative interactions . Structural studies of pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones provided detailed insights into the planar heterocyclic core and the intermolecular interactions within the crystalline lattice . Schiff base derivatives of pyrazole were also studied, with the equilibrium geometries obtained from theoretical calculations matching well with X-ray diffraction results .

Chemical Reactions Analysis

The photoactivated cytotoxicity of pyrazoline derivatives was evaluated, showing that UV-A light irradiation significantly enhanced the inhibitory activities of these compounds, suggesting a potential application as photoactivated pesticides . Photochemical studies of pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones revealed that UV irradiation induces decomposition in some derivatives, highlighting the importance of understanding the photochemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structures. The first hyperpolarizability of a pyrazine derivative suggested a significant nonlinearity of the molecule, which is attributed to the extended π-electron delocalization over the pyrazine ring and carboxamide moiety . The crystal structures of various pyrazole derivatives revealed different modes of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding their physical properties and reactivity .

科学研究应用

氢键研究

- 吡唑衍生物,包括与 5-叔丁基-2-苯基-4-(噻吩-2-基亚甲基)吡唑-3-酮 相似的吡唑衍生物,因其氢键模式而被广泛研究。例如,3-叔丁基-5-[(4-甲氧基苄基)氨基]-1-苯基-1H-吡唑通过 C-H...N 氢键形成简单的链,表明具有复杂的分子相互作用的潜力 (Abonía 等人,2007)。

晶体结构分析

- 已经合成并表征了类似的化合物,揭示了对其分子结构的见解。例如,对 5-苄基氨基-3-叔丁基-1-苯基-1H-吡唑的研究显示出同构性和氢键超分子结构,强调了此类化合物的结构多样性 (卡斯蒂略等人,2009)。

合成与反应性

- 对吡唑的研究集中在其合成和功能化上。例如,研究详细描述了具有各种功能化取代基的吡唑的合成,突出了这些化合物在化学合成中的多功能性和反应性 (格罗特贾恩等人,2002)。

分子二聚化

- 对 3,5-二芳基-1H-吡唑的研究显示出有趣的行为,例如分子二聚化,这对于理解分子相互作用和材料科学中的潜在应用非常重要 (郑等人,2010)。

药理活性

- 虽然要求中排除了与药物使用和剂量相关的信息,但值得注意的是,与 5-叔丁基-2-苯基-4-(噻吩-2-基亚甲基)吡唑-3-酮 在结构上相似的化合物已被探索其潜在的药理活性,包括作为血管紧张素 II 拮抗剂 (阿尔曼萨等人,1997)。

计算化学

- 已经进行了计算研究以了解吡唑化合物的反应性和选择性,有助于设计具有所需性质的新分子 (冈萨雷斯等人,2013)。

抗菌和抗真菌研究

- 吡唑衍生物已被评估其抗菌和抗真菌活性,表明它们在开发新的治疗剂中的潜在用途 (哈梅德等人,2020)。

属性

IUPAC Name |

5-tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-18(2,3)16-15(12-14-10-7-11-22-14)17(21)20(19-16)13-8-5-4-6-9-13/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUWRGLWLRZYQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1=CC2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B3010711.png)

![N-ethyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B3010712.png)

![N-(3-bromophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3010715.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B3010717.png)

![2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B3010721.png)

![Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-](/img/structure/B3010722.png)

![2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B3010724.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010726.png)